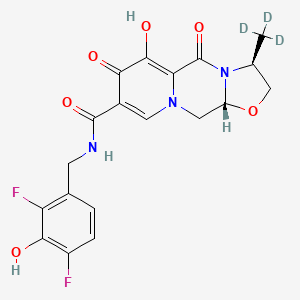
24-Hydroxy Cabotegravir-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
24-Hydroxy Cabotegravir-d3 is a derivative of Cabotegravir, an integrase strand transfer inhibitor used primarily in the treatment and prevention of HIV-1 infection This compound is a modified version of Cabotegravir, where the hydroxyl group is introduced at the 24th position, and deuterium atoms replace three hydrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 24-Hydroxy Cabotegravir-d3 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: The core structure of Cabotegravir is synthesized through a series of reactions, including condensation, cyclization, and functional group transformations.
Introduction of the hydroxyl group: The hydroxyl group is introduced at the 24th position through selective oxidation reactions.
Deuterium incorporation: Deuterium atoms are introduced by using deuterated reagents or solvents during specific steps of the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions
24-Hydroxy Cabotegravir-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
24-Hydroxy Cabotegravir-d3 has several scientific research applications:
Pharmacokinetic Studies: The deuterium atoms enhance the metabolic stability, making it useful in studying the pharmacokinetics of Cabotegravir.
HIV Research: As a derivative of Cabotegravir, it is used in research related to HIV treatment and prevention.
Drug Development: The compound is used in the development of new integrase inhibitors with improved properties.
Biological Studies: It is used in studies involving enzyme interactions and metabolic pathways.
Mecanismo De Acción
24-Hydroxy Cabotegravir-d3, like Cabotegravir, inhibits the HIV integrase enzyme. This enzyme is responsible for integrating viral DNA into the host genome, a crucial step in the HIV replication cycle. By inhibiting this enzyme, the compound prevents the replication of the virus. The hydroxyl group and deuterium atoms may influence the binding affinity and metabolic stability, enhancing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
Dolutegravir: Another integrase inhibitor with a similar mechanism of action.
Raltegravir: An earlier integrase inhibitor used in HIV treatment.
Elvitegravir: A compound with a similar structure and function.
Uniqueness
24-Hydroxy Cabotegravir-d3 is unique due to the presence of the hydroxyl group and deuterium atoms, which enhance its metabolic stability and potentially improve its pharmacokinetic properties compared to other integrase inhibitors.
Propiedades
Fórmula molecular |
C19H17F2N3O6 |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
(3R,6S)-N-[(2,4-difluoro-3-hydroxyphenyl)methyl]-10-hydroxy-8,11-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide |
InChI |
InChI=1S/C19H17F2N3O6/c1-8-7-30-12-6-23-5-10(15(25)17(27)14(23)19(29)24(8)12)18(28)22-4-9-2-3-11(20)16(26)13(9)21/h2-3,5,8,12,26-27H,4,6-7H2,1H3,(H,22,28)/t8-,12+/m0/s1/i1D3 |
Clave InChI |
CLWFOULZANATAV-HYCLGAAASA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C(=C(C=C4)F)O)F)O |
SMILES canónico |
CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C(=C(C=C4)F)O)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


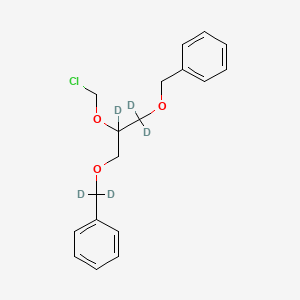
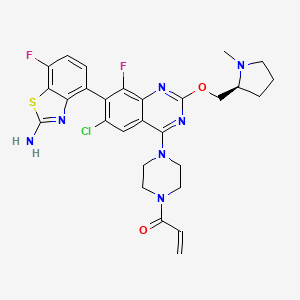
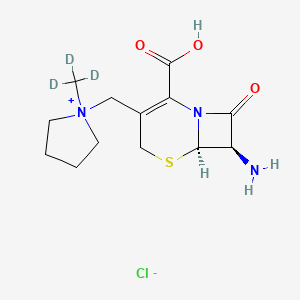
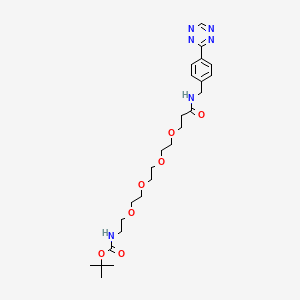
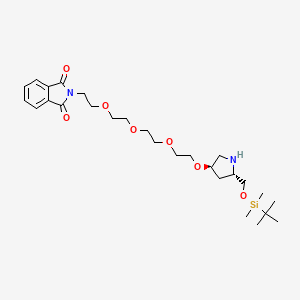
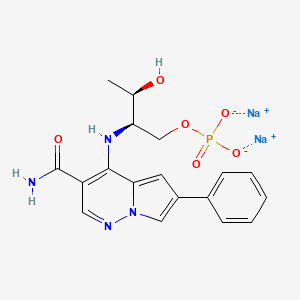
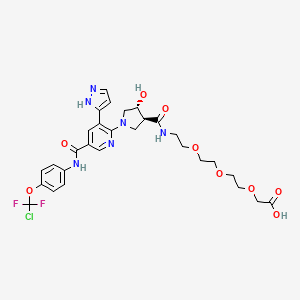
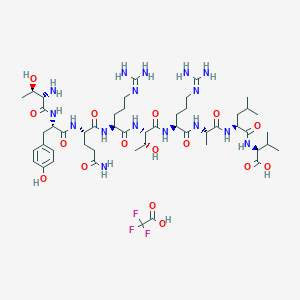
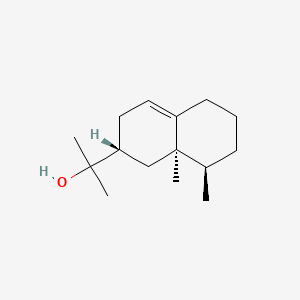
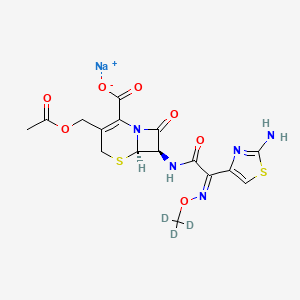
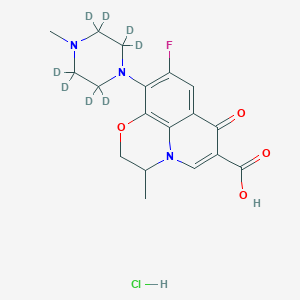
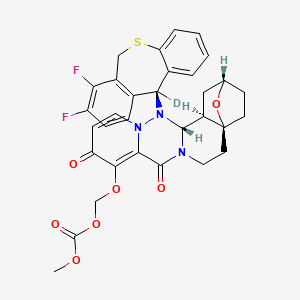
![2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12424000.png)
![(NE)-N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine](/img/structure/B12424005.png)
